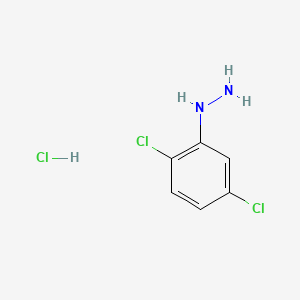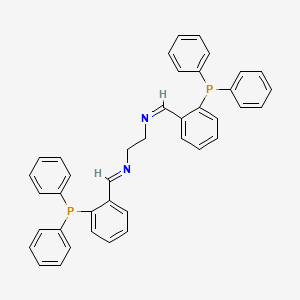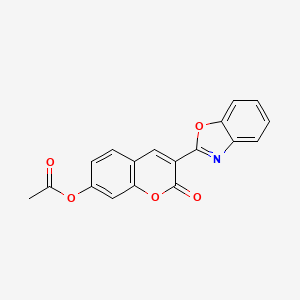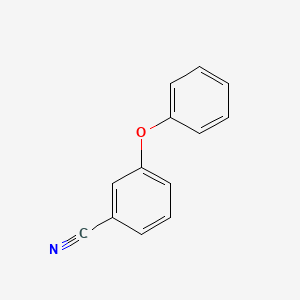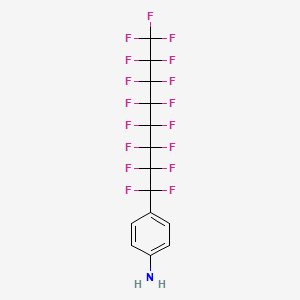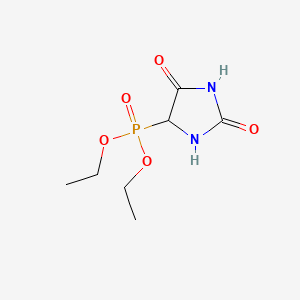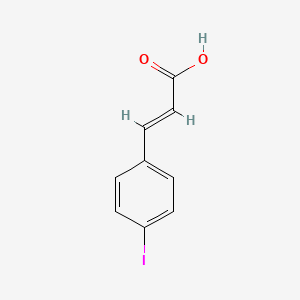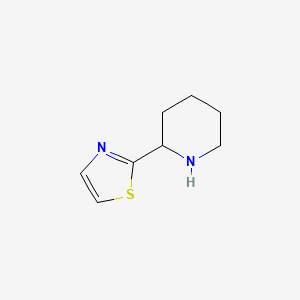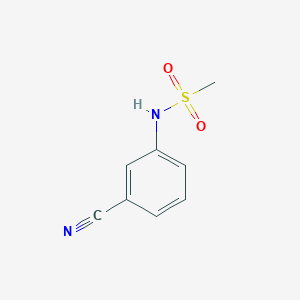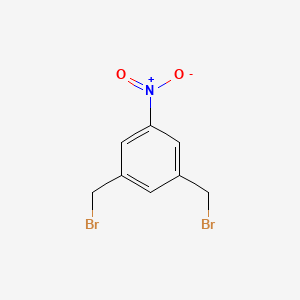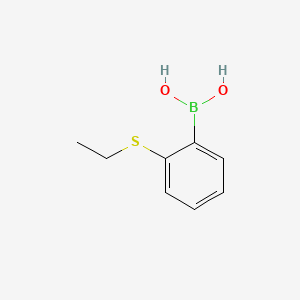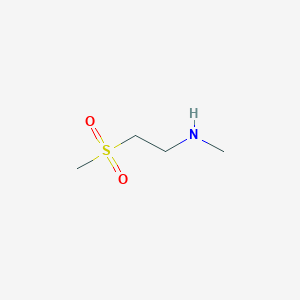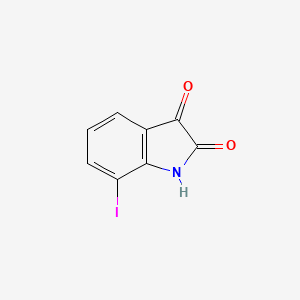
7-Iodoindoline-2,3-dione
Overview
Description
7-Iodoindoline-2,3-dione, also known as 7-Iodoisatin, is a chemical compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 g/mol . This compound is a derivative of indoline-2,3-dione, where an iodine atom is substituted at the 7th position of the indoline ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 7-Iodoindoline-2,3-dione This compound belongs to the class of N-isoindoline-1,3-dione heterocycles , which have been noted for their diverse chemical reactivity and promising applications in various fields
Mode of Action
The exact mode of action of This compound Compounds in the n-isoindoline-1,3-dione class are known for their diverse reactivity . They are often involved in condensation reactions with aromatic primary amines . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
The biochemical pathways affected by This compound N-isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The specific pathways influenced by this compound remain to be determined.
Result of Action
The molecular and cellular effects of This compound N-isoindoline-1,3-dione derivatives have been noted for their potential therapeutic applications
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in various biochemical reactions . The specific enzymes, proteins, and other biomolecules that 7-Iodoindoline-2,3-dione interacts with are yet to be identified.
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to investigate these aspects .
Preparation Methods
The synthesis of 7-Iodoindoline-2,3-dione typically involves the iodination of indoline-2,3-dione. One common method includes the reaction of indoline-2,3-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature . The general reaction scheme is as follows:
Indoline-2,3-dione+I2+H2O2→this compound+H2O
Chemical Reactions Analysis
7-Iodoindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-iodoindole-2,3-dione derivatives.
Reduction: Reduction reactions can convert this compound to 7-iodoindoline derivatives.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Iodoindoline-2,3-dione has several scientific research applications:
Comparison with Similar Compounds
7-Iodoindoline-2,3-dione can be compared with other indoline-2,3-dione derivatives, such as:
Indoline-2,3-dione: The parent compound without the iodine substitution.
5-Bromoindoline-2,3-dione: A similar compound with a bromine atom at the 5th position.
6-Chloroindoline-2,3-dione: A compound with a chlorine atom at the 6th position.
The uniqueness of this compound lies in the presence of the iodine atom at the 7th position, which can influence its reactivity and biological activity compared to other halogenated indoline-2,3-dione derivatives .
Properties
IUPAC Name |
7-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGIFVDILDEIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398722 | |
| Record name | 7-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-78-3 | |
| Record name | 7-Iodoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Iodoisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
